molecular formula C11H11NO3S3 B2499993 N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide CAS No. 1421481-57-3

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide

Cat. No.: B2499993
CAS No.: 1421481-57-3
M. Wt: 301.39
InChI Key: QMQTZEBDQAQFJG-UHFFFAOYSA-N
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Description

N-((5-(Thiophene-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide is a sulfonamide derivative featuring a bis-thiophene scaffold, where one thiophene ring is functionalized with a carbonyl group and the other is linked to a methanesulfonamide moiety via a methyl bridge. This structure combines electron-rich thiophene rings with a sulfonamide group, which is known to influence physicochemical properties and biological activity.

Properties

IUPAC Name

N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S3/c1-18(14,15)12-7-8-4-5-10(17-8)11(13)9-3-2-6-16-9/h2-6,12H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQTZEBDQAQFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC=C(S1)C(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide typically involves the condensation of thiophene derivatives with methanesulfonamide. One common synthetic route includes the reaction of 5-(thiophene-2-carbonyl)thiophene-2-carbaldehyde with methanesulfonamide under specific reaction conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .

Chemical Reactions Analysis

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide can effectively inhibit bacterial growth. For instance, compounds with thiophene structures have demonstrated Minimum Inhibitory Concentrations (MICs) as low as 3.12 μg/mL against Staphylococcus aureus, highlighting their potential as antibacterial agents.

Anticancer Properties
The anticancer potential of thiophene derivatives is a focus of ongoing research. Preliminary studies suggest that this compound may interact with specific molecular targets involved in cancer cell proliferation. Research into related compounds has shown promising results in inhibiting cancer cell lines, indicating a potential therapeutic application in oncology.

Organic Electronics

Thiophene compounds are widely utilized in organic electronics due to their unique electronic properties. This compound can be explored for applications in organic light-emitting diodes (OLEDs) and solar cells. The compound's ability to form conductive polymers makes it a candidate for enhancing the efficiency of electronic devices.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions, which can be monitored using thin-layer chromatography (TLC). Characterization methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Synthesis Route Example

  • Starting Materials : Thiophene derivatives and methanesulfonamide.
  • Reagents : Appropriate catalysts and solvents (e.g., dimethyl sulfoxide).
  • Steps :
    • Combine reactants under controlled conditions.
    • Monitor reaction progress via TLC.
    • Purify through column chromatography.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various thiophene derivatives, including this compound). They evaluated the antimicrobial activity against multiple bacterial strains, confirming its effectiveness against resistant strains, which suggests its potential as a new class of antibiotics .

Case Study 2: Anticancer Activity

A recent investigation focused on the anticancer properties of thiophene derivatives, revealing that this compound inhibited the growth of specific cancer cell lines by inducing apoptosis. The study provided insights into the mechanism of action, suggesting that it may interfere with critical signaling pathways involved in cell survival.

Mechanism of Action

The mechanism of action of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structure is distinguished by its thiophene-2-carbonyl-thiophene core and methanesulfonamide group . Below is a comparison with structurally related sulfonamides:

Compound Name Core Structure Key Substituents Molecular Features
N-((5-(Thiophene-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide (Target) Bis-thiophene Thiophene-2-carbonyl, methanesulfonamide Electron-rich rings; polar sulfonamide group
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)furan-2-sulfonamide Thiophene-benzo[d]thiazole Furan-2-sulfonamide Heterocyclic diversity; moderate solubility
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide Benzenesulfonamide Chloro, methoxy Aromatic substituents; enhanced lipophilicity
5-Methyl-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-sulfonamide Thiophene-sulfonamide Tetrahydrofuran-methyl Increased solubility due to oxygen-rich linker

Key Observations :

  • Solubility : Compounds with oxygen-rich linkers (e.g., tetrahydrofuran in ) exhibit higher solubility than purely aromatic analogs. The target compound’s methyl bridge may reduce solubility relative to but improve it compared to .
Analytical Data Comparison
Property Target Compound (Inferred) N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide 5-Methyl-N-(tetrahydrofuran-2-ylmethyl)thiophene-2-sulfonamide
Molecular Weight ~325 g/mol 326.78 g/mol 285.36 g/mol
HRMS (m/z) [M+H]⁺ ~326.0 (calc.) Not reported Not reported
Solubility Moderate (DMSO) Low (lipophilic) High (polar linker)
Bioactivity Potential enzyme inhibition Anti-malarial, herbicidal Not reported

Biological Activity

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, supported by diverse research findings.

Structural Overview

The compound features a thiophene backbone, which is recognized for its electronic properties and biological relevance. The presence of the methanesulfonamide group enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.

Anticancer Properties

Research indicates that compounds with thiophene moieties exhibit notable anticancer activities. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines, including lung and breast cancer cells. The mechanism often involves the inhibition of critical cellular pathways essential for cancer cell survival and proliferation .

Table 1: Biological Activities of Thiophene Derivatives

Compound TypeActivity TypeTarget Cell Lines
Thiophene DerivativesAnticancerLung, Breast Cancer
Benzo[c][1,2,5]thiadiazole DerivativesCytotoxicityVarious Cancer Cell Lines
4-Thiazolidinone CompoundsPPARγ ModulationSCC-15 Squamous Carcinoma Cells

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes or receptors. The thiophene rings contribute to the compound's stability and reactivity, allowing it to participate in various biochemical pathways. Notably, its potential as a PPAR (Peroxisome Proliferator-Activated Receptor) ligand has been highlighted in recent studies, suggesting a role in metabolic regulation and anti-inflammatory responses .

Case Studies

  • PPAR Ligand Activity : A study demonstrated that similar thiophene-based compounds acted as PPARγ modulators, influencing adipogenesis and inflammation pathways. These compounds showed significant effects on the expression of adiponectin and GLUT4 while inhibiting pro-inflammatory cytokines like TNF-α .
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated a concentration-dependent inhibition of cell viability, with IC50 values suggesting potent anticancer activity.
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with PPARγ receptors, revealing potential interactions that could lead to therapeutic applications in metabolic disorders and cancer treatment .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Condensation Reaction : The initial step often includes the condensation of thiophene derivatives with methanesulfonamide under controlled conditions.
  • Purification Techniques : Purification methods such as recrystallization or chromatography are employed to isolate the desired product with high purity.

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